molecular formula C13H13ClN2O2S2 B4571842 4-chloro-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide

4-chloro-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide

Cat. No.: B4571842
M. Wt: 328.8 g/mol
InChI Key: LILRTPXLIMSAQK-UHFFFAOYSA-N
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Description

4-Chloro-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide is a benzenesulfonamide derivative characterized by a 4-chlorophenyl group attached to a sulfonamide core, with a 2-(2-pyridinylthio)ethyl substituent at the nitrogen atom. Its structural features—such as the pyridinylthio group—enhance solubility and enable interactions with biological targets via hydrogen bonding and π-π stacking .

Properties

IUPAC Name

4-chloro-N-(2-pyridin-2-ylsulfanylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S2/c14-11-4-6-12(7-5-11)20(17,18)16-9-10-19-13-3-1-2-8-15-13/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILRTPXLIMSAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCCNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features an ethoxyphenyl group, a triazole ring, and a pyridine moiety, suggesting a diverse range of interactions with biological targets.

Structure and Properties

The molecular formula of the compound is C20H21N5O2SC_{20}H_{21}N_{5}O_{2}S, and its IUPAC name is as follows:

PropertyValue
Molecular FormulaC20H21N5O2S
IUPAC NameN-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
InChIInChI=1S/C20H21N5O2S/c1-3-12...

Antimicrobial Properties

Research indicates that compounds containing the triazole ring often exhibit significant antimicrobial activity. Triazoles are known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. Preliminary studies suggest that N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may demonstrate similar effects against various fungal strains.

Anticancer Activity

The unique structure of this compound suggests potential anticancer properties. Studies have shown that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. In vitro assays have demonstrated that this compound may inhibit the growth of specific cancer cell lines, although further research is needed to elucidate its mechanism of action.

The biological activity of N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is likely mediated through its interaction with various enzymes and receptors:

  • Enzyme Inhibition : The triazole moiety can bind to enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors on cell membranes, altering signal transduction pathways that regulate cell growth and apoptosis.

Comparative Analysis

A comparison with similar compounds reveals distinct biological profiles:

Compound NameBiological ActivityStructural Features
Compound A (e.g., Triazole derivative)AntifungalContains triazole ring
Compound B (e.g., Pyridine derivative)AnticancerContains pyridine moiety
N-(4-Ethoxyphenyl)...Antimicrobial & AnticancerUnique combination of ethoxyphenyl and triazole

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study 1 : A series of triazole derivatives were synthesized and tested for their antifungal activity against Candida albicans, revealing IC50 values in the micromolar range.
  • Study 2 : Investigations into the anticancer properties of pyridine-containing compounds indicated significant cytotoxicity towards breast cancer cells, suggesting similar potential for N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.

Comparison with Similar Compounds

Pharmacological and Toxicological Profiles

  • Aβ Aggregation Inhibition: The compound 4-chloro-N-[2-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-methylphenyl]benzenesulfonamide reduces Aβ42 aggregation (IC₅₀ = 13 μM) via hydrophobic interactions with amyloid fibrils, as evidenced by Thioflavin T (ThT) fluorescence assays . In contrast, TP receptor antagonists (e.g., thiazole-ethyl derivatives) lack Aβ activity but show nanomolar affinity for TP receptors in IP1 functional assays .
  • Cytotoxicity: 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl)benzenesulfonamide derivatives demonstrate selective cytotoxicity against cancer cells (e.g., HeLa) with minimal effects on normal cells, validated via sulforhodamine B (SRB) assays . W-15 and W-18 exhibit neurotoxicity and are regulated due to opioid receptor interactions .

Regulatory and Industrial Relevance

  • Anticancer Agents: Derivatives with cyanoacetyl or quinoxaline groups are patented for radiosensitizing applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide
Reactant of Route 2
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4-chloro-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide

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